Lipase Substrate Specificity: Dioctanoin vs. Monooctanoin, Trioctanoin, and Diolein
In a comparative lipase activity assay using purified recombinant lipases rRv0183 and rMSMEG_0220, dioctanoin (7.7 mM) exhibited a specific activity of 43 ± 2 U mg⁻¹. Under identical experimental conditions, monooctanoin (6.1 mM) showed 431 ± 1 U mg⁻¹, representing a 10-fold higher activity. Diolein (C18:1 DAG, 10.7 mM) and trioctanoin (C8:0 TAG, 71 mM) both showed 0 U mg⁻¹ activity, indicating complete substrate discrimination based on chain length and esterification state [1].
| Evidence Dimension | Lipase substrate specific activity |
|---|---|
| Target Compound Data | 43 ± 2 U mg⁻¹ at 7.7 mM |
| Comparator Or Baseline | Monooctanoin: 431 ± 1 U mg⁻¹ at 6.1 mM; Diolein: 0 U mg⁻¹ at 10.7 mM; Trioctanoin: 0 U mg⁻¹ at 71 mM |
| Quantified Difference | Monooctanoin exhibits 10.0-fold higher activity; Diolein and trioctanoin show no detectable activity |
| Conditions | pH-stat technique at 37°C, pH 8.0, in 15 mL reaction mixture containing 2.5 mM Tris-HCl, 150 mM NaCl, 3 mM sodium taurodeoxycholate; substrates emulsified in 10% gum arabic by sonication |
Why This Matters
Procuring monooctanoin or diolein as a substitute for dioctanoin in lipase assays would yield either a 10-fold overestimation or a false-negative result, fundamentally compromising enzyme characterization and inhibitor screening studies.
- [1] Croteau N, et al. Biochemical and structural characterization of triacylglycerol lipase from Mycobacterium smegmatis and Mycobacterium tuberculosis. Table 1. Data from pH-stat assays with purified recombinant lipases. PMC2937407. View Source
